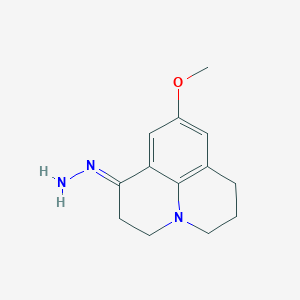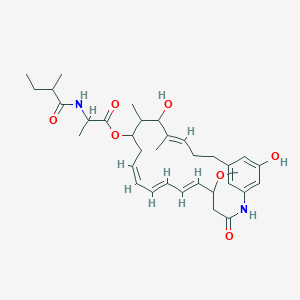
Phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride, also known as Phenylephrine HCl, is a sympathomimetic drug that is commonly used as a decongestant, a vasopressor, and a mydriatic agent. It is a selective α1-adrenergic receptor agonist that causes vasoconstriction, which helps to reduce nasal congestion and increase blood pressure. Phenylephrine HCl is also used in scientific research for its pharmacological effects and mechanism of action.
Mechanism of Action
Phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloridee HCl selectively activates α1-adrenergic receptors, which are located on smooth muscle cells in blood vessels. This causes vasoconstriction, which increases blood pressure and reduces nasal congestion. Phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloridee HCl also causes mydriasis by activating α1-adrenergic receptors on the radial muscle of the iris.
Biochemical and Physiological Effects:
Phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloridee HCl has several biochemical and physiological effects, including vasoconstriction, increased blood pressure, reduced nasal congestion, and mydriasis. It also has some side effects, such as headache, nausea, and hypertension.
Advantages and Limitations for Lab Experiments
Phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloridee HCl is a useful tool for studying the pharmacological effects and mechanism of action of α1-adrenergic receptor agonists. It is relatively easy to synthesize and is readily available. However, it has some limitations, such as its potential side effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research on Phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloridee HCl, including:
1. Investigating its effects on different types of smooth muscle cells, such as those in the respiratory and gastrointestinal tracts.
2. Studying its potential use as a therapeutic agent for conditions such as hypotension and shock.
3. Investigating its effects on the central nervous system and its potential use as a cognitive enhancer.
4. Developing new synthetic methods for Phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloridee HCl that are more efficient and environmentally friendly.
5. Studying its effects on different animal models to better understand its pharmacological effects and mechanism of action.
Synthesis Methods
Phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloridee HCl can be synthesized by the reaction of phenoxyacetic acid with benzyl chloride, followed by reaction with diethylamine and hydrochloric acid. The synthesis process involves several steps of purification and isolation to obtain a pure product.
Scientific Research Applications
Phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloridee HCl is widely used in scientific research to study the pharmacological effects and mechanism of action of α1-adrenergic receptor agonists. It is used in various in vitro and in vivo experiments to investigate its effects on blood pressure, heart rate, and vascular tone. Phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloridee HCl is also used in ophthalmology research to study its mydriatic effects on the eye.
properties
CAS RN |
109691-07-8 |
|---|---|
Product Name |
Phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride |
Molecular Formula |
C20H26ClNO3 |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium;chloride |
InChI |
InChI=1S/C20H25NO3.ClH/c1-3-21(4-2)15-19(17-11-7-5-8-12-17)24-20(22)16-23-18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H |
InChI Key |
MWHAVBLZLGSQAC-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CC(C1=CC=CC=C1)OC(=O)COC2=CC=CC=C2.[Cl-] |
Canonical SMILES |
CC[NH+](CC)CC(C1=CC=CC=C1)OC(=O)COC2=CC=CC=C2.[Cl-] |
synonyms |
ACETIC ACID, PHENOXY-, alpha-((DIETHYLAMINO)METHYL)BENZYL ESTER, HYDRO CHLORIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)

![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)
![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)
![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)

![3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B217456.png)




![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)
